molecular formula C14H15N3O3 B5238432 N-[2-(4-methoxyphenyl)ethyl]-5-nitropyridin-2-amine

N-[2-(4-methoxyphenyl)ethyl]-5-nitropyridin-2-amine

Cat. No.: B5238432
M. Wt: 273.29 g/mol
InChI Key: SDWRIGXVPZQCQN-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-5-nitropyridin-2-amine is an organic compound that features a pyridine ring substituted with a nitro group and an amine group linked to a 4-methoxyphenyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-5-nitropyridin-2-amine typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Amine Introduction: The nitropyridine is then reacted with 2-(4-methoxyphenyl)ethylamine under suitable conditions to form the desired product. This step may involve the use of a catalyst or specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-5-nitropyridin-2-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-5-nitropyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-5-nitropyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with similar structural features but different functional groups.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a 4-methoxyphenyl group but different substituents on the nitrogen atom.

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-5-nitropyridin-2-amine is unique due to the presence of both a nitro group and a 4-methoxyphenyl ethyl chain, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-5-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-20-13-5-2-11(3-6-13)8-9-15-14-7-4-12(10-16-14)17(18)19/h2-7,10H,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWRIGXVPZQCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320111
Record name N-[2-(4-methoxyphenyl)ethyl]-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199453
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

416885-67-1
Record name N-[2-(4-methoxyphenyl)ethyl]-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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